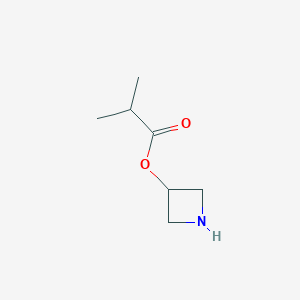
3-Azetidinyl 2-methylpropanoate
Vue d'ensemble
Description
“3-Azetidinyl 2-methylpropanoate” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is also known by other names such as “AZETIDIN-3-YL ISOBUTYRATE” and "Propanoic acid, 2-methyl-, 3-azetidinyl ester" .
Synthesis Analysis
The synthesis of azetidines, which includes “3-Azetidinyl 2-methylpropanoate”, has been widely studied. The methods of synthesis are organized by the reaction type used for functionalization of azetidines . A series of 2- [ (4’-oxo-3’-chloro-2’-phenylazetidin-1’-ylamino)-methyl]-3- [ N -isonicotinamide-yl]-quinazolin-4-one hybrids were synthesized starting from anthranilic acid in basic media using chloroacetyl chloride and benzene as solvent .
Molecular Structure Analysis
The molecular structure of “3-Azetidinyl 2-methylpropanoate” is represented by the formula C7H13NO2 . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
Chemical Reactions Analysis
Azetidines, including “3-Azetidinyl 2-methylpropanoate”, have unique reactivity due to their considerable ring strain. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For instance, the efficiency of the photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Azetidinyl 2-methylpropanoate” include its molecular formula C7H13NO2, molecular weight 143.18, and its unique structure that allows for a wide range of applications .
Applications De Recherche Scientifique
Reductive Ring Opening and Synthesis of Azetidinones
- The reductive ring opening of 2-azetidinones using sodium borohydride has been explored, leading to the formation of 3-aminopropan-1,2-dioles, with the reaction extent dependent on the substitution pattern on the azetidinone ring (Buttero, Molteni, & Roncoroni, 2006).
Cholesterol Absorption Inhibitors
- Azetidinones have been synthesized for use as cholesterol absorption inhibitors, illustrating their potential in addressing hypercholesterolemia through the palladium-catalyzed arylation of alkenes and alkynes (Rosenblum, Huynh, Afonso, & Davis, 2000).
Novel Building Blocks in Organic Synthesis
- Azetidinones featuring ferrocene or trifluoromethyl groups have been evaluated as novel building blocks in organic synthesis, enabling the creation of biologically relevant CF3-functionalized structures (Sierra, Mancheño, Vicente, & Gómez-Gallego, 2001; Dao Thi, Danneels, Desmet, Hecke, Nguyen, & D’hooghe, 2016).
Antidepressant and Nootropic Agents
- Schiff bases and azetidinones derived from isonocotinyl hydrazone have been evaluated for their potential as antidepressant and nootropic agents, indicating the role of the azetidinone skeleton in central nervous system activity (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
- Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and shown to possess significant antimicrobial and antitubercular activities, underscoring the therapeutic potential of azetidinone derivatives in treating complex infections (Ilango & Arunkumar, 2011; Głowacka et al., 2021).
Safety And Hazards
Orientations Futures
Azetidines, including “3-Azetidinyl 2-methylpropanoate”, have been the focus of recent advances in the field of organic synthesis and medicinal chemistry . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research directions include further exploration of the synthesis, reactivity, and application of azetidines .
Propriétés
IUPAC Name |
azetidin-3-yl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(9)10-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPVYKOZOIGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



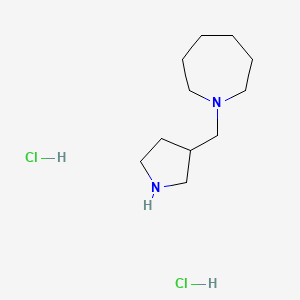
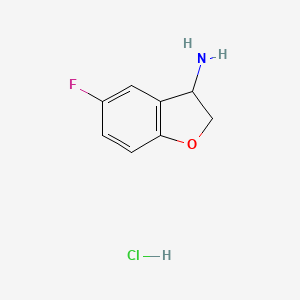
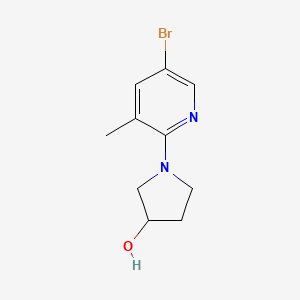
![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)
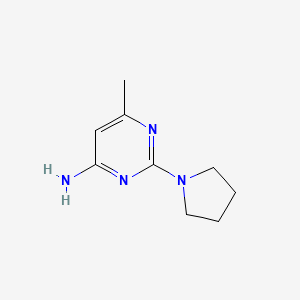
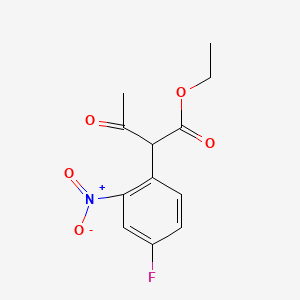
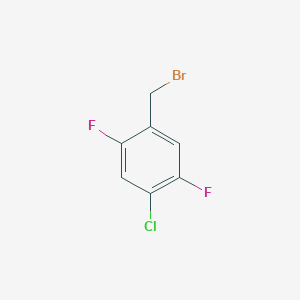
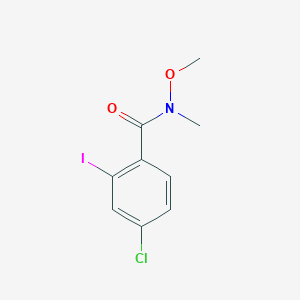
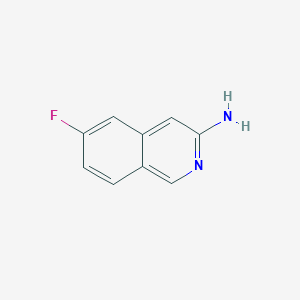
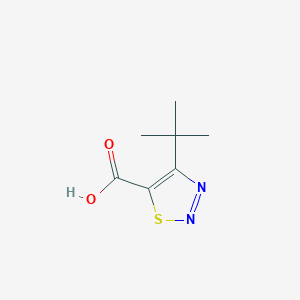
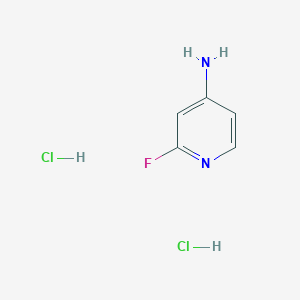
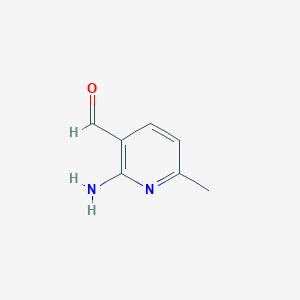
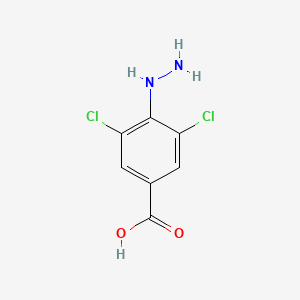
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)